2,7-Dibromo-4,5,9,10-tetrahydropyrene

Catalog No.
S1544140
CAS No.
17533-36-7
M.F
C16H12Br2
M. Wt
364.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dibromo-4,5,9,10-tetrahydropyrene

CAS Number

17533-36-7

Product Name

2,7-Dibromo-4,5,9,10-tetrahydropyrene

IUPAC Name

2,7-dibromo-4,5,9,10-tetrahydropyrene

Molecular Formula

C16H12Br2

Molecular Weight

364.07 g/mol

InChI

InChI=1S/C16H12Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2

InChI Key

DECWZAKGNGDEQE-UHFFFAOYSA-N

SMILES

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)Br)Br

Synonyms

2,7-dibroMo-4,5,9,10-tetrahydropyrene

Canonical SMILES

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)Br)Br
  • Polycyclic Aromatic Hydrocarbon (PAH)

    2,7-Dibromo-4,5,9,10-tetrahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds with multiple fused aromatic rings. They are of interest to researchers due to their various properties and potential applications.

  • Functionalization

    The presence of bromine atoms (Br) at the 2 and 7 positions suggests that this molecule may be suitable for further functionalization. Functionalization is a process where new chemical groups are introduced to a molecule, which can modify its properties.

  • Potential Applications

    Based on the above, some potential areas of scientific research for 2,7-Dibromo-4,5,9,10-tetrahydropyrene could include:

    • Material Science: Studying how the molecule interacts with other materials or self-assembles into supramolecular structures.
    • Organic Chemistry: Investigating its reactivity and potential for further functionalization.
    • Environmental Science: Understanding the environmental fate and potential biological effects of PAHs.

2,7-Dibromo-4,5,9,10-tetrahydropyrene is a polycyclic aromatic hydrocarbon characterized by its dibromo substitutions at the 2 and 7 positions of the tetrahydropyrene structure. This compound has garnered attention due to its unique structural properties and potential applications in materials science and organic electronics. The molecular formula for 2,7-dibromo-4,5,9,10-tetrahydropyrene is C16H12Br2C_{16}H_{12}Br_{2} . Its structure includes a fused ring system that contributes to its stability and electronic properties.

The chemical reactivity of 2,7-dibromo-4,5,9,10-tetrahydropyrene is notable in synthetic chemistry. It can undergo various reactions such as:

  • Bromination: The compound can be synthesized through bromination of 4,5,9,10-tetrahydropyrene in the presence of bromine and a metal catalyst, typically yielding high selectivity for the 2 and 7 positions .
  • Reduction Reactions: It can also participate in reduction reactions to yield different derivatives. For instance, it can be reduced to form diamines or other functionalized compounds .
  • Electro

The synthesis of 2,7-dibromo-4,5,9,10-tetrahydropyrene can be achieved through several methods:

  • Bromination of Tetrahydropyrene: This method involves treating tetrahydropyrene with bromine in an inert solvent under controlled conditions to achieve selective bromination at the desired positions .
  • Reduction of Dinitro Compounds: Another approach includes reducing dinitro derivatives followed by a Sandmeyer reaction to yield the dibromo compound .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction efficiency and yield .

2,7-Dibromo-4,5,9,10-tetrahydropyrene has potential applications in various fields:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Material Science: The compound's stability and reactivity allow it to be utilized in the development of new materials with tailored properties.
  • Fluorescent Dyes: Due to its photophysical properties, it may serve as a fluorescent dye in biological imaging or sensor applications .

Interaction studies involving 2,7-dibromo-4,5,9,10-tetrahydropyrene focus on its behavior in various chemical environments and with other compounds. These studies are critical for understanding how it can be effectively utilized in applications such as drug delivery systems or as a component in composite materials.

Several compounds share structural similarities with 2,7-dibromo-4,5,9,10-tetrahydropyrene. Below are some notable examples:

Compound NameStructure TypeKey Features
PyrenePolycyclic Aromatic HydrocarbonParent compound with no bromination
4,5-DibromopyreneBrominated PyreneSimilar reactivity but different substitution pattern
2-BromopyreneMonobrominated PyreneLess complex structure; fewer reactive sites
3-BromopyreneMonobrominated PyreneDifferent substitution position; affects properties
2-Hydroxy-4,5-dibromopyreneHydroxylated DerivativeIncreased solubility and potential biological activity

Uniqueness

The uniqueness of 2,7-dibromo-4,5,9,10-tetrahydropyrene lies in its specific dibromo substitution pattern which enhances its electronic properties compared to other derivatives. This selective functionalization allows for tailored applications in advanced materials while maintaining stability and reactivity essential for various chemical processes.

XLogP3

5.5

Wikipedia

2,7-Dibromo-4,5,9,10-tetrahydropyrene

Dates

Last modified: 04-14-2024

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